molecular formula C17H16F2O B1327763 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone CAS No. 898781-10-7

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B1327763
M. Wt: 274.3 g/mol
InChI Key: PVYRHUOOJKEYSB-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . Its molecular weight is 274.31 g/mol. The IUPAC name for this compound is 1-(3,5-difluorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 2’,4’-Difluoro-3-(3,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Synthesis and Properties of Polymers

  • Anion Exchange Membranes : Research by Shi et al. (2017) focused on synthesizing poly(arylene ether sulfone)s with pendant 3,5-dimethylphenyl groups. These membranes showed high hydroxide conductivity, which is beneficial for anion exchange applications (Shi et al., 2017).

  • Electroactive Polymers : Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol to create poly(2,6-dimethylphenylene sulphide). This polymer exhibited semi-conductivity and had electrochemical response, useful in electronics (Yamamoto et al., 1992).

  • Copolymerization Processes : Research by Wei et al. (1991) on copolymerizations of 2,6-dimethylphenol with 2,2-di(4-hydroxy-3,5-dimethylphenyl)-propane highlighted the formation of polymers with specific properties suitable for various industrial applications (Wei et al., 1991).

Chemical Synthesis and Reactions

  • Novel Compounds Synthesis : Bonacorso et al. (2003) detailed the synthesis of novel series of compounds using reactions involving 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. This research contributes to the development of new chemical entities (Bonacorso et al., 2003).

  • Photophysical Behavior Studies : Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, which are important in understanding fluorescence mechanisms and designing new fluorescent materials (Santra et al., 2019).

  • Crystal and Molecular Structure Analysis : Allen et al. (1971) analyzed the crystal and molecular structure of 3′,4′-difluoro-2-hydroxyiminopropiophenone, providing insights into the compound's biological activities and structural properties (Allen et al., 1971).

Applications in Solar Cells

  • Polymer Solar Cells : Wang et al. (2018) developed a nonfullerene acceptor for polymer solar cells. This research is significant for advancing solar cell technology and improving energy efficiency (Wang et al., 2018).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHUOOJKEYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644919
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone

CAS RN

898781-10-7
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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